molecular formula C10H10Cl3NO2 B6300747 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 95% CAS No. 1289646-93-0

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, 95%

Cat. No. B6300747
CAS RN: 1289646-93-0
M. Wt: 282.5 g/mol
InChI Key: CGXSFPJGZFRGNL-UHFFFAOYSA-N
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Description

5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-Carboxylic Acid Hydrochloride, also known as Lifitegrast Impurity 5, is an impurity of Lifitegrast . Lifitegrast is a FDA approved drug for the treatment of keratoconjunctivitis sicca (dry eye syndrome) .


Synthesis Analysis

The synthesis of this compound involves Boc-protection for the ring nitrogen in the intermediates. Compound 5 was deprotected with HC1 in dioxane to produce compound 23 in better than 97% yield. Boc-protection was introduced, using di-tert-butyl dicarbonate (1.1 equivalent), and compound 21 was obtained in better than 95% yield .


Molecular Structure Analysis

The molecular formula of this compound is C10H10Cl3NO2 . The InChI code is 1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6 (5)9 (12)8 (7)10 (14)15;/h3,13H,1-2,4H2, (H,14,15);1H .


Chemical Reactions Analysis

This compound can be used in the preparation of novel series of compounds which has been found to be a potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for treating dry eye .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 282.55 . It is a solid at room temperature and should be stored in a refrigerator .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a quinoline derivative used in pharmaceutical synthesis . It’s also known as Lifitegrast Impurity 5, which indicates its use in the production of Lifitegrast , a medication used to treat signs and symptoms of dry eye, often associated with inflammation on the eye surface.

LFA-1/ICAM-1 Antagonist

The compound can be used in the preparation of a novel series of compounds which has been found to be a potent LFA-1/ICAM-1 Antagonist . LFA-1/ICAM-1 interaction plays a key role in various immunological responses, and antagonists can be used to treat conditions like autoimmune diseases and organ transplant rejection.

Preparation of N-benzofuranylcarbonyl Dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine

This compound is a reagent in the preparation of N-benzofuranylcarbonyl dichlorotetrahydroisoquinolinylcarbonylmethylsulfonyl L-phenylalanine . This compound is a LFA-1 inhibitor and can be used for the treatment of LFA-1 mediated diseases .

Chemical Research

Due to its unique structure, this compound can be used in chemical research as a building block for the synthesis of more complex molecules .

Safety Research

The compound’s safety information, including hazard statements and precautionary statements, can be used in safety research to understand its potential risks and how to handle it safely .

Storage and Handling Research

Research can be conducted on the optimal storage and handling conditions for this compound, including temperature, physical form, and purity .

Safety and Hazards

The compound has the following hazard statements: H302, H315, H319, H335 . The precautionary statements include: P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name

5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO2.ClH/c11-7-3-5-4-13-2-1-6(5)9(12)8(7)10(14)15;/h3,13H,1-2,4H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXSFPJGZFRGNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C(=C21)Cl)C(=O)O)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

CAS RN

1289646-93-0
Record name 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hcl
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